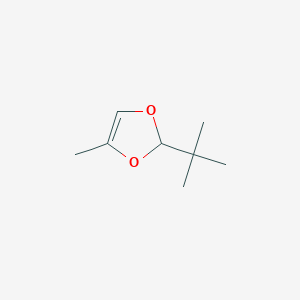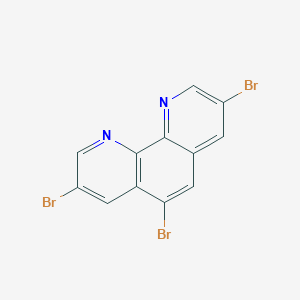
His-Ser-Arg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
His-Ser-Arg is a tripeptide composed of the amino acids histidine, serine, and arginine. This sequence is significant in various biological processes and is often studied for its role in enzymatic reactions, particularly in the context of serine proteases. These enzymes are known for their ability to cleave peptide bonds in proteins, making them crucial in numerous physiological and pathological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of His-Ser-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process typically involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (arginine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the addition of histidine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the potential for human error. Additionally, advancements in green chemistry have led to the development of more environmentally friendly solvents and reagents for peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
His-Ser-Arg can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as hydroxylamine.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptide with substituted serine residue.
Applications De Recherche Scientifique
His-Ser-Arg has numerous applications in scientific research:
Chemistry: Studied for its role in catalytic mechanisms of serine proteases.
Biology: Used to investigate protein-protein interactions and enzyme kinetics.
Medicine: Explored for its potential in drug design and therapeutic interventions.
Industry: Utilized in the development of peptide-based hydrogels and other biomaterials
Mécanisme D'action
The mechanism of action of His-Ser-Arg is primarily associated with its role in serine proteases. The serine residue acts as a nucleophile, attacking the peptide bond of the substrate. This reaction is facilitated by the histidine residue, which acts as a base, and the arginine residue, which stabilizes the transition state. This catalytic triad is essential for the enzyme’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Asp-His-Ser: Another catalytic triad found in serine proteases.
Glu-His-Ser: Found in acetylcholinesterase, a related enzyme.
Uniqueness
His-Ser-Arg is unique due to its specific sequence and the roles of its constituent amino acids in enzymatic catalysis. The presence of arginine, in particular, provides additional stabilization to the transition state, enhancing the enzyme’s efficiency .
Propriétés
Numéro CAS |
628339-58-2 |
|---|---|
Formule moléculaire |
C15H26N8O5 |
Poids moléculaire |
398.42 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H26N8O5/c16-9(4-8-5-19-7-21-8)12(25)23-11(6-24)13(26)22-10(14(27)28)2-1-3-20-15(17)18/h5,7,9-11,24H,1-4,6,16H2,(H,19,21)(H,22,26)(H,23,25)(H,27,28)(H4,17,18,20)/t9-,10-,11-/m0/s1 |
Clé InChI |
FHKZHRMERJUXRJ-DCAQKATOSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


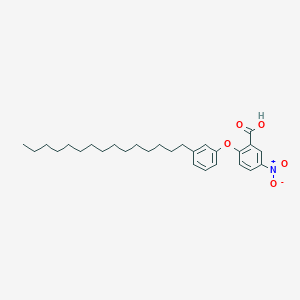
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
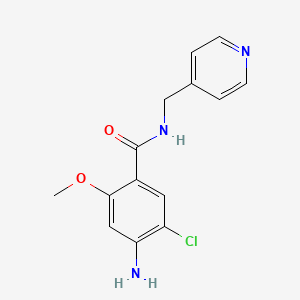
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
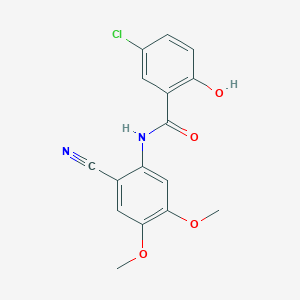

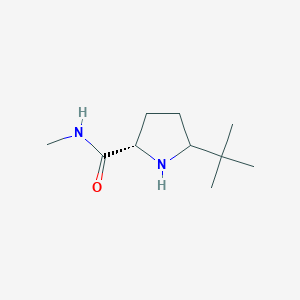
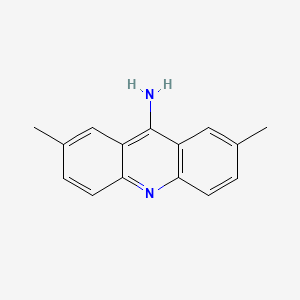
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
